molecular formula C15H22BNO2 B13023120 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Cat. No.: B13023120
M. Wt: 259.15 g/mol
InChI Key: YGMKMUPXKNLLPA-UHFFFAOYSA-N
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Description

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organoboron compound featuring an indoline core with a methyl group at the 1-position and a pinacol boronate ester at the 7-position. This structure positions it as a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The compound’s molecular formula is C15H22BNO2, with a molecular weight of 259.15 g/mol, and it decomposes above 80°C .

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-6-7-11-9-10-17(5)13(11)12/h6-8H,9-10H2,1-5H3

InChI Key

YGMKMUPXKNLLPA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)CCN3C

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Starting Materials : Indoline derivatives and boronic acid derivatives.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).
  • Solvent : Commonly tetrahydrofuran (THF) or 1,4-dioxane.
  • Atmosphere : Inert conditions (e.g., nitrogen) to prevent oxidation.
  • Temperature : Controlled conditions (e.g., 85°C).

This method ensures high yield and selectivity by optimizing reaction conditions such as temperature and solvent choice.

Suzuki Coupling Reaction

Suzuki coupling is a key method for synthesizing boronic esters like 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. This reaction involves the coupling of an aryl halide with a boronic acid derivative.

Reaction Conditions:

Procedure:

  • Combine the brominated indoline derivative with bis(pinacolato)diborane in the presence of KOAc and PdCl₂(dppf).
  • Heat the mixture in anhydrous dioxane under nitrogen atmosphere.
  • After completion of the reaction, cool the mixture to ambient temperature.
  • Extract the product using ethyl acetate and purify via chromatography.

This method yields high purity products with efficiencies exceeding 90%.

Alternative Methods

Other methods for synthesizing boronic esters involve modifications to the Suzuki coupling reaction or using different boron-containing reagents.

Example:

Using sodium hydride as a base in THF at low temperatures (0–5°C), followed by the addition of triisopropylsilyl chloride to stabilize intermediates. This method involves sequential steps under controlled conditions to ensure product stability and yield.

Data Table: Comparative Analysis of Synthesis Methods

Method Catalyst Base Solvent Temperature Yield (%)
Suzuki Coupling PdCl₂(dppf) KOAc 1,4-Dioxane 85°C >90%
Sodium Hydride-Based Method N/A Sodium Hydride THF 0–5°C Moderate Yield
General Palladium Catalysis Pd(PPh₃)₄ Various Bases THF/Dioxane Variable High Yield

Notes on Optimization

To achieve optimal results during synthesis:

  • Maintain inert conditions to prevent moisture interference.
  • Use high-purity starting materials to enhance product quality.
  • Carefully monitor temperature and reaction duration to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenated reagents like bromine or iodine in the presence of a base.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various substituted indoline derivatives.

Scientific Research Applications

Scientific Research Applications of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Boronic esters, like 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline, are known for their versatility in organic synthesis, especially in forming carbon-carbon bonds.

Chemistry
1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline serves as a crucial intermediate in synthesizing complex organic molecules, frequently used in Suzuki-Miyaura cross-coupling reactions.

Biology
In biology, this compound is utilized in developing boron-containing drugs and as a probe in biological assays.

Medicine
The compound is also investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry
In industrial applications, 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is utilized in producing advanced materials and polymers.

Mechanism of Action
The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its capacity to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, which facilitates carbon-carbon bond formation. This interaction is critical in many catalytic processes, including cross-coupling reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This interaction is crucial in many catalytic processes, including cross-coupling reactions.

Comparison with Similar Compounds

Positional Isomers of Indoline Boronate Esters

The position of the boronate ester on the indoline ring significantly impacts steric and electronic properties:

Compound Name Boronate Position Molecular Formula Molecular Weight (g/mol) Melting Point/Stability Key Features
1-Methyl-7-(pinacol boronate)indoline (Target) 7 C15H22BNO2 259.15 >80°C (dec.) Optimal steric accessibility for coupling
1-Methyl-5-(pinacol boronate)indoline 5 C15H22BNO2 259.15 >80°C (dec.) Reduced steric hindrance; lower cost
6-(pinacol boronate)indoline 6 C14H19BNO2 244.12 N/A 97% purity; higher price (¥3108/250mg)
4-(pinacol boronate)indoline 4 C14H19BNO2 244.12 N/A 95% purity; lower cost (¥748/50mg)

Key Observations :

  • Steric Effects : The 7-position in the target compound may offer better accessibility in cross-coupling reactions compared to 5- or 6-substituted analogs.

Core Structure Variations: Indoline vs. Indole vs. Isoindoline

The saturation state of the heterocyclic core influences electronic properties and reactivity:

Compound Class Example (CAS/ID) Core Structure Molecular Weight (g/mol) Key Properties
Indoline Target compound (934570-43-1) Saturated 259.15 Higher stability; suitable for catalysis
Indole 7-Boronate-2-trimethylsilylindole (919119-70-3) Aromatic 315.29 Enhanced conjugation; bulky substituents reduce reactivity
Isoindoline 3b (Molecules 2013) Fused bicyclic 315.21 High melting point (170–173°C); rigid structure

Key Observations :

  • Saturation : Indoline’s saturated core may enhance stability in acidic or oxidative conditions compared to aromatic indoles.
  • Reactivity : Indole derivatives with electron-withdrawing groups (e.g., trimethylsilyl in ) may exhibit slower coupling kinetics due to steric hindrance.

Substituent Effects on Reactivity and Solubility

Substituents alter electronic density and steric profiles:

Compound (Example) Substituent Molecular Weight (g/mol) Impact on Properties
1-Methyl-7-boronate indoline (Target) Methyl (1-position) 259.15 Electron-donating; enhances coupling activity
1-Acetyl-4-boronate indoline (937591-97-4) Acetyl (1-position) 315.29 Electron-withdrawing; may reduce reactivity
1-(2-Methoxyethyl)-5-boronate indoline (1704069-52-2) Methoxyethyl (1-position) 315.21 Improved solubility in polar solvents

Key Observations :

  • Electron-Donating Groups : Methyl substituents (target compound) favor oxidative addition in palladium-catalyzed reactions .
  • Solubility : Methoxyethyl groups enhance aqueous solubility, critical for biomedical applications .

Thermal Stability and Purity

Compound (Example) Melting Point/Stability Purity
Target compound >80°C (dec.) ≥95%
3b (isoindoline derivative) 170–173°C 80% yield
3d (chloro-substituted isoindoline) 102–104°C 85% yield

Key Observations :

  • Thermal Stability : Isoindoline derivatives (e.g., ) exhibit higher melting points due to crystalline packing.
  • Synthetic Yield : Chloro-substituted analogs (e.g., 3d ) achieve higher yields, likely due to improved reaction kinetics.

Biological Activity

1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure incorporates a dioxaborolane moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name: 1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
  • CAS Number: 1857348-94-7
  • Molecular Formula: C16H22BNO3
  • Molecular Weight: 287.17 g/mol

Synthesis

The synthesis of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the formation of the indoline core followed by the introduction of the dioxaborolane substituent. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds similar to 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related indole derivatives can inhibit cell growth in various cancer cell lines such as HCT116 (colon cancer), MDA-MB-231 (breast cancer), and PC-3 (prostate cancer) .
Cell LineIC50 (nM)
HCT1162440
MDA-MB-2311296
PC-33064

These findings suggest that modifications to the indole structure can enhance potency against specific cancer types.

Antimalarial Activity

The compound's antimalarial activity has not been extensively documented; however, similar structures have shown varying degrees of effectiveness against Plasmodium falciparum. For example:

  • A related compound demonstrated an IC50 value of 7249 nM against P. falciparum . Further studies are necessary to evaluate the specific activity of 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline in this context.

Antimicrobial Properties

The antimicrobial potential of boron-containing compounds has been recognized in several studies. The presence of the dioxaborolane moiety may enhance interaction with bacterial cell walls or inhibit essential biochemical pathways. However, specific data on this compound's antimicrobial activity remains limited.

The exact mechanisms through which 1-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline exerts its biological effects are not fully elucidated. However:

  • Indole derivatives are known to interact with DNA and can induce apoptosis in cancer cells . The incorporation of the boron moiety may also facilitate interactions with cellular targets through unique binding mechanisms.

Case Studies

A notable study investigated a series of indole derivatives for their anticancer properties. The study highlighted that introducing various substituents at specific positions on the indole ring significantly altered biological activity. The findings suggested that optimizing these substituents could lead to more potent anticancer agents .

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